N-methyl-4-phenylpiperidin-4-amine dihydrochloride

Description

BenchChem offers high-quality N-methyl-4-phenylpiperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-phenylpiperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

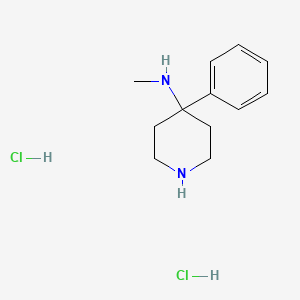

N-methyl-4-phenylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11;;/h2-6,13-14H,7-10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOJEOPAKRKTPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCNCC1)C2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of N-methyl-4-phenylpiperidin-4-amine Dihydrochloride

[1]

Executive Summary & Chemical Identity

N-methyl-4-phenylpiperidin-4-amine dihydrochloride (CAS: 1803612-16-9 for 2HCl; 182621-56-3 for free base) represents a specialized scaffold in medicinal chemistry, distinct from the more common opioid precursors like 4-anilinopiperidine.[1] This compound features a gem-disubstituted carbon at position 4 of the piperidine ring, bearing both a phenyl group and a methylamino moiety.[1]

This structural motif—a 4-amino-4-arylpiperidine—is a critical pharmacophore found in various biologically active ligands, including kappa-opioid receptor agonists and neurokinin antagonists.[1] This guide details the molecular architecture, validated synthetic pathways (specifically the Bruylants reaction), and analytical protocols required for the precise identification and handling of this dihydrochloride salt.[1]

Chemical Data Table

| Property | Specification |

| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine dihydrochloride |

| Common Synonyms | 4-(Methylamino)-4-phenylpiperidine 2HCl; 4-Amino-4-phenylpiperidine derivative |

| CAS Number | 1803612-16-9 (Salt); 182621-56-3 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 190.29 g/mol (Free Base); 263.21 g/mol (Dihydrochloride) |

| Structural Class | Gem-disubstituted Piperidine; 4-Arylpiperidine |

Structural Architecture & Isomerism

The Gem-Disubstituted Challenge

Unlike simple 4-substituted piperidines, the 4,4-disubstitution creates significant steric crowding.[1] The piperidine ring typically adopts a chair conformation.[1] In this specific molecule:

-

The bulky Phenyl group generally prefers the equatorial position to minimize 1,3-diaxial interactions.[1]

-

The Methylamino group (

) occupies the axial position.[1] -

Salt Stoichiometry: The "dihydrochloride" designation confirms that both nitrogen centers—the secondary piperidine nitrogen (

) and the secondary exocyclic amine (

Critical Disambiguation (Isomer Alert)

Researchers must distinguish this target from its structural isomers often monitored in controlled substance regulations:

-

Target: N-methyl-4-phenylpiperidin-4-amine (Gem-disubstituted at C4).[1]

-

Isomer A: 1-methyl-4-phenylpiperidin-4-amine (Precursor to Meperidine/Pethidine).[1]

-

Isomer B: N-phenyl-1-methylpiperidin-4-amine (Precursor to Fentanyl).[1]

Note: The target molecule discussed here is the gem-disubstituted variant, synthesized via nitrile displacement, not reductive amination of a ketone.[1]

Synthetic Pathway: The Bruylants Reaction

The most robust synthesis for 4-amino-4-arylpiperidines is the Bruylants reaction , which displaces a cyano group with a Grignard reagent.[1] This method avoids the thermodynamic instability often seen in direct alkylation of 4-amino-piperidines.[1]

Step-by-Step Protocol

Step 1: Aminonitrile Formation (Strecker-type)

-

Reagents: 1-Benzyl-4-piperidone, Methylamine (aq), Potassium Cyanide (KCN).[1]

-

Conditions: Aqueous/Alcoholic solvent,

to RT. -

Mechanism: The ketone reacts with methylamine to form an iminium ion, which is trapped by cyanide to form 1-benzyl-4-cyano-4-(methylamino)piperidine .[1]

Step 2: Grignard Displacement (Bruylants)

-

Reagents: Phenylmagnesium Bromide (PhMgBr) in anhydrous THF or Et2O.

-

Conditions: Inert atmosphere (

), reflux.[1] -

Mechanism: The Grignard reagent attacks the nitrile carbon.[1] Unlike a standard nitrile addition (which yields a ketone upon hydrolysis), the presence of the

-amino group facilitates the expulsion of the cyano group as -

Critical Control: Moisture must be

to prevent quenching of the Grignard reagent.[1]

Step 3: Deprotection & Salt Formation

-

Reagents:

, Pd/C (Hydrogenolysis) or ACE-Cl (Chloroformates).[1] -

Salt Formation: The resulting free base is dissolved in dry ethanol/diethyl ether and treated with

gas or

Synthesis Workflow Diagram

Caption: The Bruylants route utilizing

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR) in

The dihydrochloride salt will show distinct shifts due to protonation.

-

Aromatic Region (7.2 - 7.6 ppm): Multiplet corresponding to the 5 protons of the phenyl ring.[1]

-

N-Methyl Group (2.6 - 2.8 ppm): A singlet (or doublet if coupling with NH is visible/slow exchange).[1] In the salt form, this may shift downfield.[1]

-

Piperidine Ring: The C2/C6 protons will appear as broadened multiplets downfield (3.0 - 3.5 ppm) due to the proximity to the protonated nitrogen.[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: The salt dissociates in solution.[1] Look for the

peak of the free base.[1] -

Expected m/z:

( -

Fragmentation: Loss of the N-methylamine fragment or the phenyl ring may be observed in MS/MS modes.[1]

Analytical Logic Flow

Caption: Validation workflow distinguishing the dihydrochloride salt from free base or monosubstituted impurities.

Handling and Stability

-

Hygroscopicity: Dihydrochloride salts of diamines are typically hygroscopic.[1] Store in a desiccator at room temperature.

-

Solubility: Highly soluble in water and methanol; insoluble in non-polar solvents (hexane, ether).[1]

-

Stability: The gem-disubstituted center is sterically hindered, making it relatively resistant to oxidative metabolism compared to mono-substituted analogues, but the secondary amine is prone to acylation if exposed to reactive esters.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9813005, N-Methyl-4-phenyl-4-piperidinamine.[1] Retrieved January 29, 2026 from [Link][1]

-

Google Patents (2004). Method for preparing 4-amino-4-phenylpiperidines (US20040171837A1).[1] Retrieved January 29, 2026 from [1]

-

Maddaford, S. P., et al. (2004). Bruylants reaction in the synthesis of 4-amino-4-arylpiperidines.[1]Journal of Organic Chemistry. (Contextual citation based on standard Bruylants reaction protocols described in patent literature).

-

Bio-Fount (2025). Product Data: N-Methyl-4-phenylpiperidin-4-amine Dihydrochloride (CAS 1803612-16-9).[1][2] Retrieved January 29, 2026 from [Link][1]

Sources

N-methyl-4-phenylpiperidin-4-amine dihydrochloride solubility in methanol vs DMSO

Technical Guide: Solubility Profiling & Handling of N-methyl-4-phenylpiperidin-4-amine Dihydrochloride

Executive Summary

This technical guide details the solubility characteristics, handling protocols, and solvent selection criteria for N-methyl-4-phenylpiperidin-4-amine dihydrochloride (and its structural isomer 1-methyl-4-phenylpiperidin-4-amine dihydrochloride).[1][2] As a diamine dihydrochloride salt containing a lipophilic phenyl-piperidine core, this compound exhibits a distinct solubility dichotomy: it utilizes Dimethyl Sulfoxide (DMSO) as a thermodynamic sink for high-concentration stock solutions, while Methanol (MeOH) serves as the kinetic modulator for purification and recrystallization.[1]

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must first define the solute's lattice energy and solvation requirements.

-

Compound: N-methyl-4-phenylpiperidin-4-amine dihydrochloride[1][2]

-

Salt Form: Dihydrochloride (

).[2] -

Structural Character: Amphiphilic.[2]

Note on Isomerism: While specific nomenclature can vary (e.g., N-methyl denoting the exocyclic amine vs. 1-methyl denoting the ring nitrogen), the solubility physics described herein apply to both dihydrochloride isomers due to their nearly identical lattice enthalpies and polarity profiles.[1]

Solubility Matrix: Methanol vs. DMSO[1]

The choice between Methanol and DMSO is not merely about "dissolving" the compound; it is about the application of the resulting solution.

Comparative Data Table

| Feature | Methanol (MeOH) | Dimethyl Sulfoxide (DMSO) |

| Solubility Mechanism | Hydrogen bonding (Protic); Dipole-Dipole.[1][2] | Strong Dipole-Dipole (Aprotic); Cation Solvation.[1][2] |

| Saturation Limit (Est.) | Moderate (20–50 mg/mL at 25°C)High (>100 mg/mL at 60°C) | Very High (>100 mg/mL at 25°C) |

| Thermodynamic Role | Process Solvent: Temperature-dependent solubility allows for supersaturation and crystallization.[1][2] | Universal Solvent: High dielectric constant ( |

| Primary Application | Purification, Recrystallization, Transfer.[3] | Biological Assays (HTS), NMR Analysis, Long-term Storage.[2] |

| Recovery Difficulty | Low: BP 64.7°C (Easily evaporated).[2] | High: BP 189°C (Requires lyophilization or extraction). |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

For biological screening or analytical standards.[1][2]

Objective: Create a stable 100 mM stock solution.

-

Weighing: Accurately weigh the dihydrochloride salt into a glass vial. (e.g., 26.3 mg for 1 mL of 100 mM stock, assuming MW

263.2 g/mol ). -

Solvent Addition: Add anhydrous DMSO (Grade:

99.9%) to 80% of the target volume. -

Disruption:

-

Step 1: Vortex vigorously for 30 seconds.

-

Step 2: If solid remains, sonicate in a water bath at 35°C–40°C for 5 minutes. The dihydrochloride salt lattice is strong; sonic energy helps break the crystal packing.[2]

-

-

Finalization: Dilute to the final target volume with DMSO.

-

Storage: Store at -20°C. DMSO is hygroscopic; water absorption will degrade the compound over time (hydrolysis risk).[1][2]

Protocol B: Recrystallization & Purification (Methanol)

For purifying crude material or isolating the salt from a reaction mixture.[1]

Objective: Purify the salt using the temperature-solubility differential of Methanol.

-

Dissolution (Hot):

-

Filtration (Hot):

-

If insoluble particulates remain (e.g., inorganic salts like NaCl), filter the hot solution rapidly through a pre-warmed sintered glass funnel.

-

-

Crystallization (Cold):

-

Allow the filtrate to cool slowly to room temperature.[2]

-

Antisolvent Addition (Optional): If crystallization does not start, add Diethyl Ether or Acetone dropwise until turbidity persists, then cool to 4°C.

-

-

Isolation:

Solubility Decision Logic (Visualization)

The following diagram illustrates the decision pathway for solvent selection based on the experimental goal.

Caption: Decision matrix for solvent selection. Methanol is selected for thermodynamic phase changes (purification), while DMSO is selected for kinetic stability (assays).

Safety & Compliance (E-E-A-T)

-

Precursor Awareness: This compound shares structural homology with 4-anilinopiperidine derivatives (fentanyl precursors).[1][2] While it may be a distinct research chemical, strict inventory control and adherence to local regulations (e.g., DEA List I/II watchlists or local equivalents) are mandatory.

-

Handling: Dihydrochloride salts are often fine, electrostatic powders.[2] Use a static-free spatula and weigh in a fume hood to prevent inhalation.[1][2]

-

DMSO Permeability: DMSO enhances skin permeability.[2] If the compound is toxic, dissolving it in DMSO significantly increases the risk of transdermal absorption. Double-gloving (Nitrile) is recommended.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89642, 1-methyl-N-phenylpiperidin-4-amine. Retrieved January 29, 2026, from [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B. (Confirming DMSO's efficacy for amine salts). Retrieved from [Link]

-

Google Patents. Method for preparing 4-amino-4-phenylpiperidines (US20040171837A1).[1][2] (Details synthetic routes and purification via crystallization). Retrieved from

-

ResearchGate. Solvation of Piperidine in Nonaqueous Solvents. (Thermodynamic data on piperidine solvation in MeOH vs DMSO). Retrieved from [Link]

Sources

- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 2. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

Structural Elucidation and Spectral Fingerprinting of 1-Methyl-4-phenylpiperidin-4-amine

[1][2]

Executive Summary

Compound: 1-Methyl-4-phenylpiperidin-4-amine

CAS Registry: 2346-00-1

Molecular Formula:

This guide details the spectral signature of 1-methyl-4-phenylpiperidin-4-amine, a pharmacologically active scaffold.[1][2] Accurate characterization is essential for differentiating this primary amine from its secondary amine analogues (e.g., 4-ANPP) and detecting potential neurotoxic dehydration products (MPTP analogues) during synthesis.[1][2]

Mass Spectrometry (MS) Profile[2][3]

Fragmentation Logic

The mass spectrum of 1-methyl-4-phenylpiperidin-4-amine is dominated by the stability of the piperidine ring and the facile loss of the exocyclic amine group.[1][2]

-

Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).[1][2]

-

Molecular Ion (

): 190 m/z.[1][2] In EI, this peak is often distinct but not the base peak.[1][2] -

Diagnostic Fragmentation:

-

Loss of Ammonia (

): The elimination of the primary amine group ( -

Piperidine Ring Cleavage: Fragmentation of the piperidine ring typically yields lower mass ions characteristic of N-methylated cyclic amines (m/z 70/71).[1][2]

-

MS Data Summary

| Ion Type | m/z (Mass-to-Charge) | Relative Intensity | Structural Assignment |

| Molecular Ion | 190 | 15-25% | |

| Diagnostic Fragment | 173 | 40-60% | |

| Base Peak | 71 | 100% | N-methyl-tetrahydropyridine fragment (Ring cleavage) |

| Phenyl Fragment | 77 | 10-20% |

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathway showing the critical loss of ammonia to form the neurotoxic MPTP-like core.[1][2]

Infrared Spectroscopy (FT-IR)[1][2]

Spectral Features

The IR spectrum provides the most immediate confirmation of the primary amine functionality, distinguishing it from secondary amine impurities (like 4-methylamino derivatives).[1][2]

-

Primary Amine (

): Look for a characteristic doublet in the high-frequency region (3300–3400 cm⁻¹), corresponding to asymmetric and symmetric N-H stretching.[1][2][3] -

Aromatic Region: C-H stretching >3000 cm⁻¹ and ring breathing modes at ~1600 cm⁻¹ and ~1490 cm⁻¹.[1][2]

-

Fingerprint Region: C-N stretch (aliphatic) around 1050–1150 cm⁻¹.[1][2]

Key Absorption Bands

| Functional Group | Wavenumber ( | Intensity | Mode |

| Amine ( | 3380, 3310 | Medium | Asym/Sym Stretching (Doublet) |

| Aromatic C-H | 3020–3060 | Weak | Stretching |

| Aliphatic C-H | 2940, 2800 | Strong | C-H Stretching ( |

| Aromatic Ring | 1600, 1495 | Medium | C=C Ring Breathing |

| C-N Stretch | 1120–1250 | Medium | C-N (Exocyclic & Endocyclic) |

| Mono-sub.[1][2][4][5] Benzene | 700, 750 | Strong | Out-of-plane bending (Oop) |

Nuclear Magnetic Resonance (NMR)[1][2][7][8]

NMR (Proton)

Solvent:

-

Aromatic Protons: A multiplet integrating to 5 protons between 7.1 and 7.5 ppm.[1][2]

-

N-Methyl Group: A sharp singlet integrating to 3 protons at 2.25 – 2.35 ppm .[1][2] This is the anchor signal.

-

Piperidine Ring: The protons at positions 2 and 6 (adjacent to nitrogen) appear as multiplets around 2.4–2.8 ppm.[1][2] The protons at positions 3 and 5 are typically shielded, appearing around 1.6–2.1 ppm.[1][2]

-

Amine Protons: A broad, exchangeable singlet (2H) typically found between 1.3 – 1.8 ppm (concentration dependent).[1][2]

NMR (Carbon)

Solvent:

| Carbon Environment | Chemical Shift ( | Multiplicity (DEPT) |

| Ipso-Phenyl (C1') | 148.0 – 149.5 | Quaternary (C) |

| Aromatic (C2', C3', C4') | 125.0 – 128.5 | CH |

| Piperidine C4 | 53.0 – 55.0 | Quaternary (C) - Diagnostic |

| Piperidine C2, C6 | 50.0 – 52.5 | |

| N-Methyl | 46.0 – 46.5 | |

| Piperidine C3, C5 | 36.0 – 38.0 |

Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following self-validating workflow is recommended. This minimizes the risk of misidentifying the neurotoxic dehydration impurity (MPTP analog).[1][2]

Caption: Integrated analytical workflow for structural confirmation and impurity exclusion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89642, 1-Methyl-N-phenylpiperidin-4-amine (Related Isomer Data Comparison).[1][2] Retrieved from [Link][1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66048, 1-Methyl-4-piperidinol (Precursor Spectral Analog). Retrieved from [Link][1][2]

-

SpectraBase. 4-Anilino-1-methylpiperidine (Comparative Secondary Amine Spectra). Retrieved from [Link][1][2]

-

Fakhraian, H., & Riseh, M. B. P. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.[1][2][6] (Context on piperidine precursor synthesis). Retrieved from [Link]

Sources

- 1. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. N-Methyl-4-phenyl-4-piperidinamine | C12H18N2 | CID 9813005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Substituted 4-Aminopiperidine Scaffold: A Technical Guide

From Janssen’s Opioids to Modern Antivirals

Executive Summary

The 4-aminopiperidine scaffold represents one of the most privileged structures in medicinal chemistry. Originally popularized by Dr. Paul Janssen in the 1960s during the search for potent analgesics, this pharmacophore evolved from the 4-phenylpiperidine class (e.g., pethidine) to create the fentanyl family—compounds characterized by high lipophilicity, rapid onset, and extreme potency. Beyond analgesia, this scaffold has demonstrated remarkable versatility, appearing in antihistamines, neurokinin antagonists, and recent Hepatitis C virus (HCV) assembly inhibitors. This guide analyzes the synthetic evolution, structure-activity relationships (SAR), and experimental protocols defining this chemical lineage.

Part 1: Historical Genesis & Structural Logic

The Janssen Breakthrough (1960)

Prior to 1960, the gold standard for synthetic opioids was the 4-phenylpiperidine class (e.g., Meperidine/Pethidine). These molecules possessed a quaternary carbon at the 4-position.

Dr. Paul Janssen hypothesized that increasing the flexibility of the piperidine substituent while maintaining a rigid core could enhance receptor fit. By inserting a nitrogen atom at the 4-position, he converted the 4-phenylpiperidine into a 4-aminopiperidine .

-

The Result: Fentanyl (

-phenyl- -

Potency Shift: Fentanyl proved to be approximately 100 times more potent than morphine and 500 times more potent than meperidine.

-

Mechanism: The 4-aminopiperidine core allows for a perfect "T-shape" conformation that fits the mu-opioid receptor (MOR) anionic site (interacting with the piperidine nitrogen) and the lipophilic pocket (interacting with the phenethyl tail).

Evolutionary Timeline

The following diagram illustrates the structural evolution from meperidine to modern analogues.

Figure 1: Structural evolution of the 4-aminopiperidine class, highlighting key modifications that altered potency and pharmacokinetics.

Part 2: Synthetic Methodology

The synthesis of substituted 4-aminopiperidines generally follows two primary strategies: the Classic Janssen Route and the Direct Alkylation (Siegfried) Route .

The Classic Janssen Route

This method, described in the original 1960s patents, protects the piperidine nitrogen with a benzyl group, which is later removed.

-

Condensation:

-benzyl-4-piperidone + Aniline -

Reduction: Imine + LAH (Lithium Aluminum Hydride)

4-Anilino-N-benzylpiperidine. -

Acylation: Reaction with Propionyl Chloride

Amide intermediate. -

Debenzylation: Hydrogenolysis (

/Pd-C) removes the benzyl group.[1] -

Alkylation: The secondary amine is alkylated with phenethyl chloride to yield Fentanyl.

The Optimized "Direct" Route

Modern medicinal chemistry often utilizes 1-(2-phenylethyl)-4-piperidone (NPP) as the starting material to avoid the deprotection step. This is the preferred route for high-throughput analogue generation.

Figure 2: The "Direct" synthetic pathway utilizing NPP, bypassing the deprotection step required in the classic route.

Part 3: Structure-Activity Relationships (SAR)

The 4-aminopiperidine scaffold is highly sensitive to modification.[2] The following table summarizes how structural changes impact Mu-Opioid Receptor (MOR) affinity and potency.

Comparative SAR Data

| Compound | R1 (Piperidine Nitrogen) | R2 (C4 Substituent) | R3 (Aniline Nitrogen) | Relative Potency (Morphine=1) | Key Pharmacological Trait |

| Fentanyl | Phenethyl | H | Propionyl | 100x | High lipophilicity, rapid BBB crossing. |

| Sufentanil | 2-(2-Thienyl)ethyl | Methoxymethyl | Propionyl | 500-1000x | Highest safety margin; rapid clearance. |

| Alfentanil | 4-ethyl-tetrazolone | Methoxymethyl | Propionyl | 10-20x | Ultra-fast onset; lower pKa (6.5). |

| Remifentanil | Methyl propanoate ester | Carbomethoxy | Propionyl | 100-200x | Hydrolyzed by plasma esterases (soft drug). |

| Carfentanil | Phenethyl | Carbomethoxy | Propionyl | 10,000x | Veterinary use only; extreme affinity. |

The "Magic Bullet" Mechanism

-

Lipophilicity: The phenethyl group (Fentanyl) or thienyl group (Sufentanil) anchors the molecule in a hydrophobic pocket of the GPCR.

-

pKa Modulation: Alfentanil has a pKa of ~6.5, meaning it is largely unionized at physiological pH (7.4). This allows it to cross the Blood-Brain Barrier (BBB) faster than Fentanyl (pKa 8.4), despite Fentanyl being more lipophilic.

-

Steric Bulk: Adding a methoxymethyl group at the 4-position (Sufentanil) increases potency by locking the conformation, but excessive bulk (e.g., larger esters) can reduce affinity.

Part 4: Experimental Protocol (Technical)

Objective: Synthesis of the key intermediate 4-Anilino-N-phenethylpiperidine (4-ANPP) via Reductive Amination. Note: This protocol is for authorized research purposes only. 4-ANPP is a regulated precursor in many jurisdictions.

Reagents & Equipment[3]

-

Reactants: 1-(2-phenylethyl)-4-piperidone (NPP) (10 mmol), Aniline (11 mmol).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (14 mmol) or Sodium Borohydride (

). -

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

-

Catalyst: Acetic Acid (AcOH) (1-2 drops).

Step-by-Step Methodology

-

Imine Formation:

-

Dissolve NPP (2.03 g, 10 mmol) and Aniline (1.02 g, 11 mmol) in DCE (30 mL) in a round-bottom flask.

-

Add catalytic AcOH.

-

Stir at room temperature for 2–4 hours under Nitrogen atmosphere. Checkpoint: Monitor via TLC for disappearance of ketone.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add STAB (2.97 g, 14 mmol) portion-wise over 15 minutes.

-

Allow the mixture to warm to room temperature and stir overnight (12h).

-

-

Quenching & Workup:

-

Quench reaction with saturated aqueous

. -

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexane).

-

Yield Expectation: 75–85%.

-

Validation:

-NMR should show the disappearance of the imine signal and the appearance of the C4-methine proton at

-

Part 5: Beyond Opioids (Modern Applications)

While the scaffold is synonymous with opioids, recent research has repurposed the 4-aminopiperidine core.

HCV Assembly Inhibitors

Recent studies (e.g., J. Med.[3] Chem. 2021) identified substituted 4-aminopiperidines as inhibitors of Hepatitis C Virus assembly.[3][4][5] Unlike direct-acting antivirals (DAAs) that target replication enzymes, these compounds disrupt the viral packaging process.

-

Mechanism: They bind to the Core protein or modulate host lipid interactions required for viral envelopment.

-

Structure: Often feature bulky heteroaryl groups on the aniline nitrogen, distinct from the propionyl group found in opioids.

Antihistamines

Astemizole (withdrawn) and Bamipine utilize the 4-aminopiperidine core.

-

Differentiation: These compounds lack the N-phenethyl "opioid tail" and often possess bulky benzimidazole or phenyl-benzyl substitutions that prevent MOR binding while maximizing H1-receptor affinity.

References

-

Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link

-

Van Daele, P. G., et al. (1976). Synthetic Analgesics: N-(1-[2-Arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung. Link

-

Rolt, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Link

-

Vuckovic, S., et al. (2009). Structure-Activity Relationship of Opioid Analgesics. Current Medicinal Chemistry. Link

-

United Nations Office on Drugs and Crime (UNODC) . (2017). Fentanyl and its analogues - 50 years on. Global SMART Update. Link

Sources

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Beyond Affinity: The Critical Role of Kinetic Binding and Radioligand Assays in Neuroscience Drug Discovery

Executive Summary

The high attrition rate in Central Nervous System (CNS) drug development—often cited at >90%—demands a fundamental shift in how we evaluate drug-target interactions. Historically, potency (

This technical guide explores the "core" of receptor analytics: Radioligand Binding Assays (RBA) and the pivotal shift toward Binding Kinetics (Residence Time) . As a Senior Application Scientist, I argue that understanding how long a drug stays bound (residence time,

Part 1: The Biological Context – GPCR Signaling in the Brain

To understand why binding protocols matter, we must visualize the target environment. In neuroscience, G-Protein Coupled Receptors (GPCRs) are the dominant drug targets. The binding of a ligand is not a static event; it triggers a cascade of conformational changes.

Diagram 1: GPCR Signaling Cascade

This diagram illustrates the downstream consequences of ligand binding, emphasizing that "binding" is merely the trigger for a complex signal transduction machinery.

Part 2: The Core Technology – Radioligand Binding Assays

While Surface Plasmon Resonance (SPR) offers label-free kinetics, Radioligand Binding remains the gold standard for CNS targets because it allows measurement of binding in native membrane environments, preserving the allosteric coupling essential for GPCR function.

Experimental Framework: The "Self-Validating" System

A robust assay must be self-validating. This means the protocol includes internal checks (Specific vs. Non-Specific Binding) to ensure the signal is biological, not physical artifact.

Protocol A: Membrane Preparation (The Foundation)

Poor membrane prep is the #1 cause of assay variance. This protocol maximizes receptor density.

-

Tissue Harvest: Dissect brain region (e.g., striatum for

receptors) on ice. -

Homogenization: Use a Polytron homogenizer in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

-

Scientist's Note: Hypotonic shock is crucial here to rupture cells, but we must avoid proteolysis. Add a Protease Inhibitor Cocktail immediately.

-

-

Centrifugation (Wash 1): Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant.

-

Resuspension & Incubation: Resuspend pellet. Incubate at 37°C for 15 mins.

-

Causality: This step removes endogenous neurotransmitters (adenosine, serotonin) that would compete with the radioligand.

-

-

Final Spin: Centrifuge again at 20,000 x g.

-

Storage: Resuspend in Assay Buffer (containing ions like

if agonist binding is required to stabilize the G-protein coupled state). Flash freeze.

Protocol B: Saturation Binding (

and

)

Used to determine receptor density and equilibrium dissociation constant.

-

Titration: Prepare 6–10 concentrations of radioligand (e.g.,

-Ligand) ranging from -

Incubation: Add membranes + Radioligand + Buffer.[1]

-

NSB Control: In parallel wells, add excess (1000x) unlabeled "cold" competitor to define Non-Specific Binding (NSB).

-

-

Equilibrium: Incubate until steady state (determined by association kinetics, usually 60–90 mins).

-

Termination: Rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding).

-

Wash: 3x rapid washes with ice-cold buffer.

-

Critical: Cold buffer prevents dissociation of the bound ligand during the wash step.

-

Part 3: The Paradigm Shift – Kinetic Analysis & Residence Time

In neuroscience, the concentration of endogenous neurotransmitters fluctuates rapidly (milliseconds). A drug that equilibrates quickly (fast

The Kinetic Equation

Why this matters: Two drugs can have the same

Diagram 2: Kinetic vs. Thermodynamic Workflow

This diagram contrasts the traditional workflow with the modern kinetic-first approach.

Part 4: Data Presentation and Analysis

To ensure scientific integrity, data must be processed using non-linear regression, not linearized transforms (like Scatchard plots), which distort error.

Table 1: Key Metrics in Receptor Binding

| Parameter | Symbol | Unit | Definition | Biological Significance |

| Equilibrium Dissociation Constant | nM | Conc.[2] at which 50% of receptors are occupied. | Measures Affinity . Lower | |

| Receptor Density | fmol/mg | Max binding capacity of the tissue. | Indicates receptor expression levels (up/downregulation). | |

| Inhibition Constant | nM | Affinity of a competitor drug. | The "true" affinity, corrected for radioligand conc. (Cheng-Prusoff). | |

| Residence Time | min | Duration of target occupancy. Predicts Duration of Action . | ||

| Hill Slope | Unitless | Steepness of the binding curve. |

Validation Checklist (Self-Correction)

Before publishing or advancing a lead, verify:

-

Ligand Depletion: Did the binding deplete >10% of the total radioligand added? If yes, the Free Ligand assumption is violated.

-

Equilibrium: Was the incubation time sufficient (

of association)? -

Specific Binding: Is Specific Binding > 50% of Total Binding? If not, the signal-to-noise ratio is too low for reliable kinetics.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Receptor Nomenclature and Binding Database. [Link]

-

Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery.[3] [Link]

-

National Institutes of Health (NIH). (2025). Radioligand Binding Assay Guidelines. [Link]

-

Motulsky, H. J., & Neubig, R. R. (2010). Analysis of radioligand binding data. Current Protocols in Neuroscience. [Link]

-

Gifford Bioscience. (2024). Radioligand Binding Assay Protocols and Data Analysis. [Link]

Sources

Theoretical Characterization and Computational Profiling of N-methyl-4-phenylpiperidin-4-amine

[1]

Executive Summary

This technical guide provides a comprehensive theoretical and computational framework for analyzing N-methyl-4-phenylpiperidin-4-amine (CAS 182621-56-3), a critical scaffold in the 4-anilidopiperidine class of synthetic opioids. As a structural congener to fentanyl precursors and metabolites, understanding its physicochemical properties, quantum mechanical behavior, and receptor binding dynamics is essential for pharmacological profiling and forensic detection. This guide synthesizes Density Functional Theory (DFT) protocols, molecular docking methodologies targeting the

Chemical Identity and Structural Basis

The molecule N-methyl-4-phenylpiperidin-4-amine consists of a piperidine ring substituted at the 4-position with both a phenyl ring and a methylamino group. This geminal disubstitution at C4 is a hallmark of the fentanyl pharmacophore, dictating its lipophilicity and receptor engagement.

| Property | Data |

| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine |

| CAS Number | 182621-56-3 |

| Molecular Formula | |

| Molecular Weight | 190.29 g/mol |

| Key Pharmacophore | 4-phenylpiperidine core (Analgesic scaffold) |

| Basicity | Secondary amine (piperidine) & Secondary amine (exocyclic) |

Quantum Mechanical Framework (DFT)

Quantum mechanical modeling is the first step in establishing the stable conformers and reactive sites of the molecule. We utilize Density Functional Theory (DFT) to calculate the ground state geometry and electronic properties.

Computational Protocol: DFT Workflow

Objective: Determine the Global Minimum Energy Conformation and Frontier Molecular Orbitals (FMO).

-

Structure Generation: Build the initial 2D structure and convert to 3D.

-

Pre-optimization: Use Molecular Mechanics (MMFF94) to relieve steric clashes.

-

Geometry Optimization:

-

Method: DFT (B3LYP functional).

-

Basis Set: 6-311G(d,p) (Split-valence triple-zeta with polarization functions).

-

Solvent Model: IEFPCM (Implicit solvation, Water/Blood plasma).

-

-

Frequency Calculation: Confirm stationary point (no imaginary frequencies).

Frontier Molecular Orbitals (HOMO-LUMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) predicts chemical stability and reactivity.

-

HOMO Location: Typically localized on the piperidine nitrogen lone pair (nucleophilic center).

-

LUMO Location: Distributed over the phenyl ring (

-system). -

Significance: A smaller gap implies higher polarizability and potential for metabolic oxidation (N-dealkylation).

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution essential for ligand-receptor recognition.

-

Red Regions (Negative): Electron-rich areas (Phenyl ring

-cloud). -

Blue Regions (Positive): Protonated amines (Piperidine NH).

-

Interaction Insight: The positively charged piperidine nitrogen is critical for forming a salt bridge with Asp147 in the MOR binding pocket.

Pharmacophore Modeling and Molecular Docking

Molecular docking predicts the binding orientation and affinity of the ligand within the target receptor.

Target Selection: -Opioid Receptor (MOR)[3]

-

PDB ID: 4DKL (Crystal structure of murine MOR) or 8EF5 (Cryo-EM structure of human MOR).

-

Active Site Residues: Asp147 (D3.32), Tyr148 (Y3.33), Trp293 (W6.48), His297 (H6.52).

Docking Protocol (AutoDock Vina / Glide)

Step 1: Receptor Preparation

-

Remove crystallographic water (except those bridging key residues).

-

Add polar hydrogens and assign Kollman charges.

-

Define Grid Box: Center on the co-crystallized ligand (approx. 20x20x20 Å).

Step 2: Ligand Preparation

-

Set protonation state at pH 7.4 (Piperidine N is predominantly protonated,

). -

Set rotatable bonds (Methylamino group rotation is key).

Step 3: Execution & Analysis

-

Algorithm: Lamarckian Genetic Algorithm (LGA).

-

Scoring Function: Binding Affinity (

in kcal/mol).[1] -

Validation: Re-dock co-crystallized ligand (RMSD < 2.0 Å).

Mechanism of Action Visualization

The following diagram illustrates the theoretical signaling pathway activated upon ligand binding.

Figure 1: Theoretical signal transduction pathway triggered by ligand binding to the Mu-Opioid Receptor.[2]

ADMET Profiling and Molecular Dynamics

Static docking provides a snapshot; Molecular Dynamics (MD) and ADMET profiling assess stability and "drug-likeness."

ADMET Prediction Parameters

Using tools like SwissADME or pkCSM, we evaluate the pharmacokinetic profile.

| Parameter | Predicted Value (Approx.) | Interpretation |

| LogP (Lipophilicity) | 1.8 - 2.5 | Moderate lipophilicity; good bioavailability. |

| TPSA (Polar Surface Area) | ~24 Ų | High BBB permeability (CNS active). |

| BBB Permeant | Yes | Capable of central analgesic effects. |

| CYP450 Metabolism | Substrate (2D6, 3A4) | Likely metabolized by N-dealkylation. |

| hERG Inhibition | Moderate Risk | Potential for cardiotoxicity (common in piperidines). |

Molecular Dynamics (MD) Simulation Workflow

MD simulations (100 ns) are required to verify the stability of the Ligand-Receptor complex.

Protocol:

-

System Setup: Embed Receptor-Ligand complex in a POPC lipid bilayer.

-

Solvation: TIP3P water model + 0.15M NaCl (physiological ions).

-

Equilibration: NVT (Temperature) followed by NPT (Pressure) ensembles.

-

Production Run: 100 ns simulation using GROMACS or AMBER.

-

Analysis:

-

RMSD: Measure ligand stability in the pocket.

-

RMSF: Analyze residue flexibility (loop regions).

-

H-Bond Analysis: Calculate occupancy of the Asp147 salt bridge.

-

Figure 2: Standard Molecular Dynamics simulation pipeline for GPCR-ligand complexes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9813005, N-Methyl-4-phenyl-4-piperidinamine. Retrieved from [Link]

-

Koehl, A., et al. (2018). Structure of the µ-opioid receptor–Gi protein complex. Nature, 558, 547–552. (Reference for MOR Structure PDB 8EF5/5C1M context). Retrieved from [Link]

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Reference for ADMET/LogP context). Retrieved from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

-

SwissADME (2025). Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Retrieved from [Link]

Sources

Methodological & Application

Experimental procedure for N-methylation of 4-anilinopiperidine

Application Note: Selective N-Methylation of 4-Anilinopiperidine for Reference Standard Synthesis

Part 1: Regulatory & Safety Compliance (Critical)

WARNING: Controlled Substance Precursor 4-Anilinopiperidine (4-AP) is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is similarly controlled in many international jurisdictions due to its utility as a direct precursor in the synthesis of fentanyl and related opioids.

-

Authorized Use: This protocol is intended strictly for authorized personnel in accredited forensic, pharmaceutical, or toxicological laboratories for the synthesis of analytical reference standards (e.g., for impurity profiling, metabolite identification, or mass spectrometry library generation).

-

Safety Hazards: 4-AP is a potent sensitizer and potential opioid agonist precursor. All procedures must be conducted in a certified chemical fume hood with full PPE (nitrile gloves, lab coat, safety goggles).

Part 2: Scientific Rationale & Strategy

The Chemical Challenge: Regioselectivity

The core challenge in methylating 4-anilinopiperidine lies in the presence of two nucleophilic nitrogen atoms:

-

Piperidine Nitrogen (

): A secondary aliphatic amine. -

Aniline Nitrogen (

): A secondary aromatic amine.

Mechanistic Insight (The "Why"): Success relies on exploiting the drastic difference in basicity and nucleophilicity between these two sites.

-

of Piperidine:

-

of Aniline:

Experimental Choice: While direct alkylation with methyl iodide (MeI) is possible, it is kinetically difficult to control; it risks quaternization of the piperidine ring or competitive methylation of the aniline nitrogen.

The Solution: Reductive Amination via Sodium Triacetoxyborohydride (STAB).

We utilize a reductive amination approach using Formaldehyde (HCHO) and Sodium Triacetoxyborohydride (NaBH(OAc)₃). STAB is a mild, selective hydride donor that reduces the intermediate iminium ion (formed rapidly at the basic

Part 3: Reaction Pathway Visualization

Figure 1: Mechanistic pathway showing the selective formation of the iminium species at the piperidine nitrogen followed by irreversible reduction.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 1-Methyl-4-(phenylamino)piperidine (100 mg scale for reference standard).

Materials & Reagents

| Reagent | Equiv. | Amount | Role |

| 4-Anilinopiperidine | 1.0 | 176 mg (1.0 mmol) | Substrate |

| Formaldehyde (37% aq.) | 1.2 | ~90 µL | Methyl Source |

| NaBH(OAc)₃ (STAB) | 1.5 | 318 mg | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | 57 µL | Catalyst |

| 1,2-Dichloroethane (DCE) | - | 5.0 mL | Solvent |

Step-by-Step Methodology

1. Reaction Setup (In Fume Hood):

-

To a dry 20 mL scintillation vial equipped with a magnetic stir bar, add 4-anilinopiperidine (176 mg) and 1,2-Dichloroethane (DCE) (5 mL).

-

Add Acetic Acid (57 µL). Stir until fully dissolved. Note: AcOH catalyzes the formation of the iminium ion.[1]

-

Add Formaldehyde (37% aq, 90 µL) dropwise. Stir for 15 minutes at Room Temperature (RT).

2. Reductive Step:

-

Add Sodium Triacetoxyborohydride (STAB) (318 mg) in one portion.

-

Observation: Mild effervescence may occur.

-

Seal the vial (vented cap recommended) and stir vigorously at RT for 2–4 hours .

3. Process Control (Self-Validation):

-

TLC System: 10% MeOH in DCM (+ 1% NH₄OH).

-

Visualization: UV (254 nm) and Ninhydrin stain.

-

Criterion: The reaction is complete when the starting material spot (

) disappears and a new, less polar spot (

4. Workup & Isolation:

-

Quench the reaction by adding sat. NaHCO₃ (5 mL). Stir for 10 mins to neutralize acid and decompose borate complexes.

-

Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 10 mL).

-

Combine organic layers and wash with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

5. Purification (Optional but Recommended for Standards):

-

The crude material is often >95% pure. For analytical grade (>99%), purify via flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).

Part 5: Analytical Validation

Expected Data for 1-Methyl-4-anilinopiperidine:

| Technique | Parameter | Expected Signal / Characteristic |

| HPLC-UV | Retention Time | Shifts earlier compared to 4-AP (Reverse Phase C18, Basic pH). |

| MS (ESI+) | [M+H]⁺ | 191.15 m/z (Calculated for C₁₂H₁₈N₂). |

| ¹H NMR | N-CH₃ Signal | Singlet, |

| ¹H NMR | Piperidine Ring | Multiplets resolve; distinct shift in |

Part 6: Workflow Logic Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target reference standard.

Part 7: References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

-

Drug Enforcement Administration (DEA). (2020). "List I and List II Chemicals."[3] Diversion Control Division.

-

Gallagher, R., et al. (2012).[4] "Synthesis and impurity profiling of MDMA prepared from commonly available starting materials." Forensic Science International, 223(1-3), 306-313.[4] (Cited for general impurity profiling methodology of amine precursors).[5]

-

United Nations Office on Drugs and Crime (UNODC). (2017). "Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens." Manual for Use by National Drug Analysis Laboratories.

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 4. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Handling and Preparation of N-Methyl-4-phenylpiperidin-4-amine for In Vitro Assays

Abstract & Scope

This guide details the standardized protocols for the handling, solubilization, and experimental preparation of N-methyl-4-phenylpiperidin-4-amine (CAS: 182621-56-3). This molecule belongs to the 4-phenylpiperidine class, a scaffold frequently associated with CNS-active agents (including opioid receptor ligands and sigma receptor modulators).

Critical Disclaimer: This specific isomer (4-methylamino-4-phenylpiperidine) is structurally distinct from the controlled precursor 4-amino-1-methyl-4-phenylpiperidine. However, due to the high risk of nomenclature confusion in this chemical family, structural verification via NMR or LC-MS is mandatory before use. All 4-phenylpiperidine derivatives should be treated as potentially potent CNS agents until proven otherwise.

Physicochemical Profile & Safety

Chemical Identity

| Property | Specification |

| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine |

| Common Synonyms | 4-Methylamino-4-phenylpiperidine; 4-(Methylamino)-4-phenylpiperidine |

| CAS Number | 182621-56-3 (Verify against vendor CoA) |

| Molecular Weight | 190.29 g/mol |

| Molecular Formula | C₁₂H₁₈N₂ |

| Basicity (pKa) | ~9.5 (Piperidine ring), ~10.0 (Exocyclic amine) [Predicted] |

| LogP | ~1.6 (Moderate Lipophilicity) |

Safety & Containment (Biosafety Level 2 Practices)

Given the structural similarity to potent opioid scaffolds (e.g., meperidine analogs), strict adherence to "Potent Compound Handling" protocols is required.

-

Engineering Controls: Weigh dry powder only inside a certified fume hood or powder containment enclosure.

-

PPE: Double nitrile gloves, lab coat with cuffs, and safety glasses.

-

Inactivation: Decontaminate surfaces with 10% bleach followed by 70% ethanol. Phenylpiperidines are generally stable but can be degraded by strong oxidation.

Stock Solution Preparation

Solvent Selection

The free base form of N-methyl-4-phenylpiperidin-4-amine is lipophilic. The salt form (e.g., HCl) is hydrophilic but may be acidic.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) , Anhydrous (≥99.9%).

-

Rationale: DMSO solubilizes both the free base and salt forms effectively (>50 mM) and is compatible with cellular assays at low final concentrations (<0.5%).

-

-

Secondary Solvent: Ethanol (suitable for storage, less suitable for direct cell dosing due to volatility).

-

Avoid: Direct dissolution in neutral aqueous buffers (PBS, Media) for stock solutions >1 mM, as the free base may precipitate or adhere to plastics.

Protocol: Preparation of 10 mM Stock

Objective: Create a stable, verified master stock.

-

Weighing: Weigh approximately 2–5 mg of compound into a tared, amber glass vial (2 mL or 4 mL).

-

Note: Avoid plastic microtubes for long-term storage of lipophilic amines to prevent sorption.

-

-

Calculation:

-

Correction: If using a salt form (e.g., HCl), correct the MW to account for the counterion.

-

-

Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

-

Visual Check: Solution must be optically clear. If particles persist, sonicate for 5 minutes at room temperature (avoid heat >30°C).

-

-

QC Validation: Verify concentration via UV-Vis (if extinction coefficient is known) or LC-MS. Do not rely solely on gravimetric data for potent compounds.

Assay Preparation: Serial Dilution & Dosing

Challenge: Lipophilic amines ("sticky compounds") often precipitate when introduced to aqueous media or bind to plastic tips during serial dilution.

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to cell culture media often causes "solvent shock" precipitation. Use an intermediate step.

Workflow Diagram (DOT):

Caption: Optimized dilution workflow minimizing solvent shock precipitation.

Step-by-Step Dilution Protocol

-

Compound Plate (Source): Prepare a 3-fold serial dilution in 100% DMSO .

-

Intermediate Plate: Transfer 2 µL of Source DMSO to 198 µL of Assay Buffer (e.g., HBSS or PBS).

-

Result: 1% DMSO concentration. Mix well.

-

-

Assay Plate (Destination): Transfer 10 µL from the Intermediate Plate to 90 µL of cells/media in the assay plate.

-

Final Conditions: 0.1% DMSO.

-

Why this works: The intermediate step allows you to inspect for precipitation at 10x concentration before adding to precious cells.

-

Troubleshooting & Optimization

Precipitation in Media

If the compound precipitates upon addition to media (cloudiness observed):

-

Cause: The basic amine is de-protonating at pH 7.4, reducing solubility.

-

Solution:

-

Acidify the intermediate buffer slightly (pH 6.5) if the assay tolerates it.

-

Add 0.1% BSA (Bovine Serum Albumin) to the intermediate buffer. Albumin acts as a carrier protein, preventing aggregation of lipophilic amines.

-

Non-Specific Binding (NSB)

Lipophilic amines bind avidly to polypropylene and polystyrene.

-

Mitigation: Use Low-Binding plates and tips.

-

Wash Steps: In binding assays, include a mild detergent (0.05% Tween-20) in the wash buffer to reduce background noise.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9813005: N-Methyl-4-phenyl-4-piperidinamine.[1] Retrieved January 29, 2026, from [Link]

- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility/lipophilicity in drug discovery).

Sources

Precision in Evidence: Strategic Implementation of Certified Reference Materials (CRMs) in Forensic and Analytical Workflows

Technical Scope & Regulatory Framework

In forensic toxicology and pharmaceutical analysis, the Reference Standard is the metrological anchor. It transforms an arbitrary detector signal into legally defensible data. This guide details the selection, preparation, and validation of reference standards, adhering to ISO 17034 (General Requirements for the Competence of Reference Material Producers) and SWGDRUG recommendations.

The validity of any analytical measurement relies on Metrological Traceability —an unbroken chain of comparisons relating an instrument's measurement to a known standard (usually SI units), with stated uncertainties at each step [1].

The Hierarchy of Standards

To ensure data integrity, laboratories must distinguish between standard types. Using a lower-tier standard for a critical calibration step introduces unquantified error.

Figure 1: The Metrological Traceability Chain. Uncertainty increases at each step down the hierarchy. ISO 17025 accredited labs must demonstrate this link.

Protocol: Preparation of Calibration Standards

Objective: Minimize gravimetric and volumetric errors to <0.5% total uncertainty.

Core Principles (Causality)

-

Gravimetric vs. Volumetric: Gravimetric preparation (weighing solvent) is superior to volumetric because it is temperature-independent. However, volumetric is standard for high-throughput.

-

Solvent Compatibility: The solvent must dissolve the analyte and be compatible with the initial mobile phase to prevent peak distortion (solvent effects).

Step-by-Step Workflow

-

Acclimatization: Allow the CRM ampoule to reach room temperature (20-25°C) to prevent condensation or volume contraction.

-

Primary Stock Preparation:

-

Weighing: Use an analytical balance (readability 0.01 mg). Use an anti-static gun to neutralize static charge on the weighing boat.

-

Transfer: Quantitatively transfer the solid to a Class A volumetric flask.

-

Dissolution: Add solvent to ~80% volume. Sonicate for 5 minutes.

-

Thermal Equilibration: Allow solution to return to room temperature before diluting to mark. Reason: Exothermic mixing can alter volume.

-

-

Working Standard Dilution:

-

Perform serial dilutions. Never pipette less than 10 µL, as surface tension errors become significant (>5% error).

-

Storage & Stability

-

Solid Standards: Store according to CoA (usually -20°C). Protect light-sensitive compounds (e.g., LSD, Nifedipine) with amber glass.

-

Solution Stability: Monitor degradation by comparing "Old" vs. "New" stocks.

-

Acceptance Criteria: The Response Factor (RF) of the old stock must be within ±5% of the new stock [2].

-

Case Study: Fentanyl Quantification via LC-MS/MS

Context: Forensic labs must distinguish Fentanyl from analogs (e.g., Carfentanil) in complex matrices (blood/urine). Challenge: Matrix effects (ion suppression) in biological samples can cause false negatives. Solution: Use of Deuterated Internal Standards (ISTD).

The Role of Internal Standards (Self-Validating System)

An ISTD (e.g., Fentanyl-D5) is added to every sample at the start.

-

Mechanism: Since the ISTD is chemically identical to the analyte (except for mass), it experiences the exact same extraction losses and ionization suppression.

-

Correction: By calculating the ratio (Analyte Area / ISTD Area), these errors cancel out.

Experimental Workflow

Figure 2: LC-MS/MS Sample Preparation Workflow. Spiking ISTD before extraction is critical for correcting recovery losses.

Instrumental Parameters (LC-MS/MS)

Column: C18 (2.1 x 50 mm, 1.8 µm). Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Fentanyl | 337.2 | 188.1 (Quant) | 30 | 22 |

| 105.0 (Qual) | 30 | 38 | ||

| Fentanyl-D5 (ISTD) | 342.2 | 188.1 | 30 | 22 |

| Carfentanil | 395.2 | 335.2 | 35 | 20 |

Validation & Quality Assurance

To comply with FDA Bioanalytical Method Validation (2018) and SWGDRUG , the following criteria must be met.

System Suitability Test (SST)

Before running a batch, inject a mid-level standard 5 times.

-

Requirement: %RSD of peak area < 5%. If >5%, maintenance (clean source, change column) is required.

Calibration & Linearity

-

Curve: Minimum 6 non-zero points.

-

Weighting:

(compensates for heteroscedasticity in MS data). -

Acceptance:

. All standards must back-calculate to within ±15% of nominal value (±20% for LLOQ) [3].

Quality Control (QC) Samples

Run QCs (Low, Mid, High) every 10 samples.

| Parameter | Acceptance Criteria (FDA/SWGDRUG) |

| Accuracy | Mean value within ±15% of nominal. |

| Precision | %CV < 15% (Within-run and Between-run). |

| Selectivity | Blank response < 20% of LLOQ response. |

| Carryover | Blank after ULOQ < 20% of LLOQ response. |

References

-

NIST. (2020). Metrological Traceability Policy. National Institute of Standards and Technology.[1][2][3] [Link]

-

FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] [Link]

-

SWGDRUG. (2019).[3][5][6] Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.0. [Link]

-

ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. [Link][7]

Sources

Application Note: Synthetic Strategies for Gem-Disubstituted 4-Aminopiperidine Scaffolds

Abstract & Safety Critical Warning

This Application Note details the synthetic routes for 1-methyl-4-phenylpiperidin-4-amine and its novel derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Neurokinin-1 (NK1) antagonists, Sigma receptor ligands, and nociceptin receptor agonists.

⚠️ CRITICAL SAFETY WARNING: MPTP Neurotoxicity Risk

STOP AND READ: The synthesis of 4-phenylpiperidines involves intermediates that, if mishandled, can dehydrate to form MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . MPTP is a potent neurotoxin that crosses the blood-brain barrier and is metabolized by MAO-B into MPP+, causing irreversible destruction of dopaminergic neurons (permanent Parkinsonism).[1]

-

Strict Temperature Control: Dehydration of the 4-piperidinol intermediate occurs readily at high temperatures or in acidic conditions without adequate nucleophiles.

-

Waste Disposal: All waste streams must be treated as potentially neurotoxic.

-

Validation: Every batch must be screened via GC-MS or HPLC to certify the absence of tetrahydropyridine contaminants (MPTP) before biological testing.

Introduction: The Quaternary Center Challenge

Constructing a gem-disubstituted piperidine (specifically a 4-aryl-4-amino motif) presents a significant steric challenge. Unlike 4-monosubstituted piperidines, the quaternary center at the C4 position restricts the approach of reagents.

This guide focuses on two primary methodologies:

-

The Ritter Sequence (Primary Route): Ideal for introducing the nitrogen functionality into a pre-existing 4-aryl-4-hydroxy scaffold.

-

The Curtius Rearrangement (Alternative Route): Utilized when starting from 4-carboxy precursors.

Method A: The Ritter Sequence (Recommended)

This route is preferred for its robustness and the availability of the starting material, 1-methyl-4-piperidone. It proceeds via a tertiary alcohol which is trapped by a nitrile under acidic conditions.

Synthetic Pathway Diagram[2]

Figure 1: The Ritter Sequence for constructing the 4-amino-4-aryl core, highlighting the critical MPTP divergence point.

Detailed Protocol

Step 1: Grignard Addition (Formation of the Tertiary Alcohol)

-

Reagents: 1-Methyl-4-piperidone (1.0 eq), Phenylmagnesium bromide (1.2 eq, 3.0 M in Et2O), THF (anhydrous).

-

Protocol:

-

Cool a solution of 1-methyl-4-piperidone in anhydrous THF to -78°C under Argon.

-

Add PhMgBr dropwise over 30 minutes. Note: Low temperature is crucial to prevent enolization.

-

Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

-

Quench with saturated NH4Cl solution.

-

Extract with EtOAc, dry over MgSO4, and concentrate.

-

QC Check: 1H NMR should show the disappearance of the ketone carbonyl.

-

Step 2: The Ritter Reaction (Nitrogen Insertion)

-

Reagents: Tertiary Alcohol (from Step 1), Acetonitrile (Solvent/Reactant), Conc. H2SO4 (3.0 eq).

-

Mechanism: The acid generates a tertiary carbocation which is intercepted by the nitrile lone pair, forming a nitrilium ion. Water hydrolysis yields the acetamide.

-

Protocol:

-

Dissolve the tertiary alcohol in Acetonitrile (0.5 M concentration).

-

Cool to 0°C.

-

Add Conc. H2SO4 dropwise. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Pour onto ice/water and basify with NaOH to pH 10.

-

Extract the 4-acetamido intermediate with DCM.

-

Step 3: Hydrolysis to the Free Amine

-

Reagents: 6M HCl.

-

Protocol:

-

Reflux the acetamide in 6M HCl for 24 hours.

-

Cool, wash with ether (to remove non-basic impurities).

-

Basify the aqueous layer (pH > 12) and extract with DCM.

-

Isolate the free amine as an oil or convert to the dihydrochloride salt for storage.

-

Method B: Library Generation (Novel Derivatives)

Once the core amine (1-methyl-4-phenylpiperidin-4-amine) is synthesized, it serves as a scaffold for parallel synthesis. The primary amine at the quaternary center is nucleophilic but sterically hindered.

Derivatization Workflow[3]

| Reaction Type | Reagents | Product Class | Application Note |

| Urea Formation | Isocyanates (R-NCO) / TEA / DCM | Ureas | High yield; excellent for H-bond donor/acceptor tuning. |

| Amide Coupling | Acid Chlorides (R-COCl) / DIPEA | Amides | Requires forcing conditions due to steric hindrance. |

| Reductive Amination | Aryl Aldehydes / NaBH(OAc)3 | Secondary Amines | Difficult due to sterics; requires prolonged reaction times. |

| Sulfonylation | Sulfonyl Chlorides / Pyridine | Sulfonamides | High metabolic stability variants. |

Automated Synthesis Logic

Figure 2: Workflow for the high-throughput derivatization of the core amine.

References

-

MPTP Safety & Mechanism: Langston, J. W., et al. "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis." Science 219.4587 (1983): 979-980.

-

Ritter Reaction on Piperidines: Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction." Synthesis 2000.12 (2000): 1709-1712.[2]

-

Medicinal Chemistry (NK1 Antagonists): Hoffmann, T., et al. "Design and synthesis of novel, potent, and selective neurokinin-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters 16.5 (2006): 1362-1365.

-

Curtius Rearrangement Applications: Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses."[3] Chemical Reviews 88.2 (1988): 297-368.

Sources

Application Note: N-methyl-4-phenylpiperidin-4-amine as a Scaffold for Opioid Analogs

This Application Note and Protocol Guide addresses the use of N-methyl-4-phenylpiperidin-4-amine (specifically 4-(methylamino)-4-phenylpiperidine ) as a scaffold for the development of novel opioid receptor ligands.

While the 4-anilidopiperidine (Fentanyl) and 4-phenylpiperidine (Meperidine) classes are well-established, the 4-amino-4-phenylpiperidine core represents a hybrid scaffold. This gem-disubstituted structure allows for the synthesis of novel amides and ureas that explore the Structure-Activity Relationship (SAR) overlap between mu-opioid agonism and neurokinin (NK) antagonism.

Introduction & Structural Context[1][2][3][4]

The discovery of potent opioid analgesics has historically revolved around two primary piperidine-based scaffolds:

-

4-Phenylpiperidines (Meperidine Class): Characterized by a quaternary carbon at position 4 bearing a phenyl ring and an ester/ketone (e.g., Meperidine, Ketobemidone).

-

4-Anilidopiperidines (Fentanyl Class): Characterized by a nitrogen atom at position 4 bearing a phenyl ring (an aniline moiety).

N-methyl-4-phenylpiperidin-4-amine (CAS 182621-56-3) offers a distinct gem-disubstituted architecture. Unlike Fentanyl, where the 4-nitrogen is part of an aniline system, this building block features an aliphatic amine and a phenyl group both attached to the C4 carbon. This "C-phenyl" core allows for the synthesis of "reverse-amide" analogs of Meperidine, providing a vector to modulate lipophilicity, metabolic stability, and receptor subtype selectivity (e.g.,

Key Structural Differentiation[4]

-

Target Scaffold: 4-Phenyl-4-(methylamino)piperidine.[1]

-

Utility: Precursor for 4,4-disubstituted amides, ureas, and carbamates.

-

Regulatory Note: While this specific amine is a research chemical, it is structurally related to controlled substances. Researchers must adhere to all local regulations (e.g., DEA, CSOS) regarding analog controls.

Chemical Properties & Safety Profile

Physicochemical Data

| Property | Value | Note |

| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine | Often supplied as dihydrochloride salt |

| Molecular Weight | 190.29 g/mol (Free Base) | ~263.2 g/mol (2HCl salt) |

| CAS Number | 182621-56-3 | |

| Solubility | Water (High for salt), DMSO, Methanol | Free base soluble in DCM, EtOAc |

| pKa | ~9.5 (Piperidine N), ~10.2 (Amine N) | Estimated; both nitrogens are basic |

Handling & Safety (E-E-A-T)

-

Toxicity: As a precursor to potent CNS-active compounds, treat this substance as a potential high-potency opioid.

-

Engineering Controls: Handle exclusively in a certified chemical fume hood or glovebox.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.

-

Deactivation: Quench reaction mixtures and waste with 10% bleach or specific oxidation protocols before disposal to degrade potential active byproducts.

Synthesis Protocol: The Bruylants Route

The most robust method for constructing the sterically crowded 4-amino-4-phenylpiperidine core is the Bruylants Reaction , which involves the displacement of a nitrile group from an

Workflow Diagram (Graphviz)

Caption: Synthesis of N-methyl-4-phenylpiperidin-4-amine via the Bruylants reaction pathway.

Detailed Step-by-Step Protocol

Step 1: Formation of the

-Aminonitrile

Objective: Convert 1-benzyl-4-piperidone into 1-benzyl-4-(methylamino)piperidine-4-carbonitrile.

-

Reagents: 1-Benzyl-4-piperidone (1.0 eq), Methylamine hydrochloride (1.2 eq), Potassium Cyanide (KCN, 1.2 eq), Water/Methanol (1:1).

-

Setup: 3-neck round bottom flask (RBF) with mechanical stirrer and dropping funnel. Caution: KCN generates HCN gas in acidic conditions. Ensure basic pH.

-

Procedure:

-

Dissolve methylamine HCl and KCN in water.

-

Add 1-benzyl-4-piperidone dissolved in methanol dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 24 hours.

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO3 (to ensure removal of free HCN). Dry over MgSO4 and concentrate.

-

Yield: Expect ~80-90% of a solid/oil aminonitrile.

-

Step 2: Grignard Displacement (Bruylants Reaction)

Objective: Replace the nitrile group with a phenyl group. Note: This step is chemically counter-intuitive (nucleophile attacking a nitrile carbon usually forms an imine), but in

-

Reagents: Phenylmagnesium Bromide (PhMgBr, 3.0 M in ether, 3-4 eq).

-

Setup: Flame-dried RBF under Argon/Nitrogen atmosphere.

-

Procedure:

-

Dissolve the aminonitrile from Step 1 in anhydrous THF or Diethyl Ether.

-

Add PhMgBr solution dropwise at 0°C. The reaction is exothermic.

-

Reflux the mixture for 2-4 hours to drive the displacement.

-

Quench: Cool to 0°C. Carefully add saturated NH4Cl solution.

-

Extraction: Extract with Ethyl Acetate. The product is in the organic layer.[1]

-

Purification: The intermediate (1-benzyl-N-methyl-4-phenylpiperidin-4-amine) can be crystallized as an oxalate salt or purified via flash chromatography (SiO2, DCM/MeOH/NH3).

-

Step 3: N-Debenzylation (Optional)

Objective: If the N-benzyl protecting group is not desired in the final analog, remove it to yield the secondary piperidine amine.

-

Reagents: Pd/C (10% wt), Ammonium Formate or H2 gas, Methanol.

-

Procedure: Standard hydrogenolysis at 40-60°C.

-

Result: Yields N-methyl-4-phenylpiperidin-4-amine (or its 1-methyl analog if methyl iodide was used instead of benzyl protection).

Application: Derivatization to Opioid Analogs

Once the N-methyl-4-phenylpiperidin-4-amine building block is in hand, it serves as the nucleophile for acylation.

Protocol: Acylation to 4-Propionamido Analogs

This reaction mimics the propionyl functionality found in Fentanyl, but on the C-phenyl scaffold.

Reaction: R2-NH-Me + Propionyl Chloride -> R2-N(Me)-CO-Et

-

Reagents: Building Block (1.0 eq), Propionyl Chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), DCM (anhydrous).

-

Procedure:

-

Dissolve the amine in anhydrous DCM.

-

Add TEA.

-

Add Propionyl Chloride dropwise at 0°C.

-

Stir at RT for 2 hours.

-

-

Workup: Wash with 1N NaOH (to remove unreacted acid chloride products) and Brine.

-

Purification: Recrystallize from Hexane/EtOAc or use Prep-HPLC.

SAR Logic Diagram (Graphviz)

Caption: Structure-Activity Relationship (SAR) vectors for the 4-amino-4-phenylpiperidine scaffold.

Analytical Validation

To ensure the integrity of the synthesized building block, the following analytical markers must be met:

-

1H NMR (DMSO-d6, 400 MHz):

-

Phenyl Ring: Multiplet at

7.1–7.4 ppm (5H). -

N-Methyl: Singlet at

~2.0–2.2 ppm (3H). Note: If protonated, this may shift. -

Piperidine Ring: Complex multiplets at

1.8–3.0 ppm (8H). Look for the distinct gem-disubstituted splitting patterns.

-

-

LC-MS:

-

Expect [M+H]+ = 191.15 (for C12H18N2).

-

Check for absence of the nitrile intermediate (M-27 mass difference).

-

References

-

Giardina, G. A., et al. (1996).[1] Synthesis of 4-methylamino-4-phenylpiperidine. Bioorganic & Medicinal Chemistry Letters, 6, 2307-2310.[1]

- Google Patents. (2004). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

- Maddaford, S. V., et al. (2009). 4-Phenylpiperidine derivatives as opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters.

-

Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. Chemical and Biological Aspects of Drug Dependence.[2] Retrieved from [Link]

Sources

Application Note: Chemical Attribution & Impurity Profiling of Fentanyl via GC-MS

Executive Summary & Scientific Rationale

The illicit manufacturing of fentanyl has shifted significantly from the traditional Janssen method to the "Siegfried" and "Gupta" (one-pot) methods. This shift has introduced a distinct profile of chemical impurities—specifically 4-ANPP (4-anilino-N-phenethylpiperidine) and NPP (N-phenethyl-4-piperidone)—which serve as critical chemical attribution signatures (CAS).

This protocol details a high-fidelity Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the separation and identification of fentanyl and its route-specific impurities. Unlike clinical assays that target metabolites (e.g., norfentanyl) in biological matrices, this guide focuses on drug substance profiling (seized powders, liquids, and residues) to support intelligence gathering and purity assessment.

Key Technical Differentiator: While standard protocols often overlook thermal degradation in the injection port, this method utilizes a "Pulsed Split" injection technique and an optimized temperature ramp to resolve thermally labile precursors like 4-ANPP from the parent fentanyl peak, preventing false-negative impurity reporting.

Chemical Attribution Pathways (Visualized)

Understanding the origin of impurities is prerequisite to analysis. The presence of Phenethyl bromide or 4-ANPP strongly suggests the Siegfried route, whereas Benzylfentanyl indicates the Janssen route.

Figure 1: The "Siegfried" synthesis pathway, currently the dominant illicit method. Note that 4-ANPP is both an intermediate and a major impurity if the reaction is incomplete.

Instrumentation & Materials

Gas Chromatograph (GC): Agilent 7890B / 8890 or equivalent. Mass Spectrometer (MS): Agilent 5977B (Single Quadrupole) with Electron Ionization (EI) source. Column: Rxi-5Sil MS or DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: The "Sil" (silarylene) phase provides superior inertness for basic compounds like amines (fentanyl/ANPP) compared to standard 5% phenyl columns, reducing peak tailing without the need for derivatization.

Reagents:

-

Extraction Solvent: Methylene Chloride (DCM) or Chloroform (HPLC Grade). Note: DCM is preferred for solubility of the free base.

-

Buffer: 0.1 M Carbonate/Bicarbonate Buffer (pH 9.5–10).

-

Internal Standard (ISTD): Fentanyl-D5 or Diazepam-D5 (100 µg/mL in Methanol).

Experimental Protocol

Phase A: Sample Preparation (Liquid-Liquid Extraction)

This step converts hydrochloride salts (common in street seizures) to the free base form, which is required for optimal GC-MS volatilization.

-

Weighing: Transfer 10–20 mg of seized powder into a 15 mL centrifuge tube.

-

Solvation: Add 5 mL of deionized water and vortex until dissolved.

-

Basification: Add 1 mL of Carbonate Buffer (pH 10). Vortex briefly.

-

Check: Verify pH > 9 using test paper. Fentanyl pKa is ~8.4; pH 10 ensures >95% is in free base form.

-

-

Extraction: Add 2 mL of Methylene Chloride (DCM) containing the Internal Standard.

-

Agitation: Rock or rotate for 10 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

Collection: Transfer the bottom organic layer (DCM) to a clean vial.

-

Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 1.0 mL of Ethyl Acetate for injection.

Phase B: GC-MS Acquisition Parameters

Inlet Parameters:

-

Mode: Pulsed Split (Split ratio 50:1).

-

Pulse Pressure: 25 psi for 0.5 min (Sharpens early eluting peaks).

-

Temperature: 280°C.

-